Application Summary: The compound “4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline” can be used in the trifluoromethylarylation of alkenes . This process involves the simultaneous introduction of an aromatic and a trifluoromethyl group to an alkene, creating two new carbon-carbon bonds in a single step .
Methods of Application: The trifluoromethylarylation of alkenes using anilines, such as “4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline”, is achieved without the need for additives, transition metals, photocatalysts, or an excess of reagents . The solvent hexafluoroisopropanol (HFIP) plays a key role in this process, establishing a hydrogen bonding network with the aniline and trifluoromethyl reagent .
Results and Outcomes: This method allows for the altered reactivity and exquisite selectivity in the trifluoromethylarylation of alkenes . It uncovers a new mode of reactivity that involves the use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of a trifluoromethyl hypervalent iodine reagent .
Application Summary: The trifluoromethyl group, which “4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline” contains, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .
4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline is an organic compound characterized by its unique structure, which includes an ethoxyphenoxy group and a trifluoromethyl group attached to an aniline core. Its molecular formula is C15H14F3NO2, and it has a molecular weight of 297.27 g/mol. This compound exhibits distinct chemical and physical properties due to the presence of these functional groups, which influence its reactivity and potential applications in various fields such as chemistry, biology, and medicine.
Research has indicated that 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline may possess antimicrobial and anticancer properties. Its mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, potentially increasing its efficacy in biological systems.
The synthesis of 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline typically involves the following steps:
In industrial settings, similar synthetic routes may be optimized for large-scale production using continuous flow reactors to enhance yield and purity while adhering to green chemistry principles.
4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline has several notable applications:
The interaction studies of 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline focus on its binding affinity to various biological targets. These studies aim to elucidate how the compound modulates enzyme activity or receptor function, contributing to its potential therapeutic effects. Understanding these interactions is crucial for developing applications in drug design and other biomedical fields.
Several compounds share structural similarities with 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline. Here are some notable examples:
These compounds highlight the uniqueness of 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline due to the combination of both ethoxyphenoxy and trifluoromethyl groups, influencing its reactivity, stability, and biological activity.